N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure involving benzylsulfanyl, thiadiazolyl, morpholinyl, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole. This involves reacting benzyl mercaptan with thiosemicarbazide under specific conditions to promote cyclization. The next step involves introducing the 2-(morpholin-4-yl)-2-phenylacetamide moiety through a nucleophilic substitution reaction. The overall reaction requires precise control over temperature, pH, and the use of suitable catalysts to ensure high yield and purity.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes necessitates optimizing each reaction step for efficiency and cost-effectiveness. This might involve continuous flow synthesis, use of robust catalysts, and automated systems to maintain consistency in large-scale operations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or the thiadiazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the morpholinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed: These reactions yield a variety of products, such as sulfoxides, amides, or substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has found applications across several fields:
Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules. Its structural features offer unique reactivity that is valuable in organic synthesis.
Biology: Studied for its potential as a bioactive molecule, possibly interacting with enzymes or receptors in biological systems.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, dyes, and as a reference standard in analytical chemistry.
Mechanism of Action
Compared to other compounds with similar structural motifs, such as those containing thiadiazole or morpholine groups, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide stands out due to its unique combination of functional groups. This diversity imparts distinct chemical reactivity and biological activity profiles, making it a versatile candidate for various applications.
Comparison with Similar Compounds
5-(benzylsulfanyl)-1,3,4-thiadiazole derivatives
Morpholine-substituted phenylacetamides
Thiadiazole-based bioactive molecules
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Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-yl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(18(17-9-5-2-6-10-17)25-11-13-27-14-12-25)22-20-23-24-21(29-20)28-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUJTAGGQBDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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